3-Amino-2,2-bis(aminomethyl)propan-1-ol trihydrochloride
Description
Properties
IUPAC Name |
3-amino-2,2-bis(aminomethyl)propan-1-ol;trihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15N3O.3ClH/c6-1-5(2-7,3-8)4-9;;;/h9H,1-4,6-8H2;3*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATTWXMWUGPVMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CN)(CN)CO)N.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H18Cl3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130147-45-4 | |
| Record name | 3-amino-2,2-bis(aminomethyl)propan-1-ol trihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-bis(aminomethyl)propan-1-ol trihydrochloride typically involves the reaction of 3-Amino-2,2-bis(aminomethyl)propan-1-ol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the trihydrochloride salt. The process involves the following steps:
Starting Material: 3-Amino-2,2-bis(aminomethyl)propan-1-ol.
Reaction with Hydrochloric Acid: The starting material is dissolved in an aqueous solution of hydrochloric acid.
Crystallization: The solution is then allowed to crystallize, forming the trihydrochloride salt.
Purification: The crystals are filtered, washed, and dried to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated equipment and controlled environments ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,2-bis(aminomethyl)propan-1-ol trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various substituted amines, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Biochemical Research
Buffering Agent : The compound serves as a buffering agent in biochemical assays, particularly in maintaining pH levels during enzymatic reactions. Its ability to stabilize pH is crucial for experiments involving sensitive biological molecules.
Molecular Biology : It has been confirmed to exhibit DNase and RNase activity, making it suitable for applications in molecular biology where the integrity of nucleic acids is paramount .
| Property | Value |
|---|---|
| Appearance | White crystalline powder |
| pH (0.1 mol/L) | 3.5 - 5.5 |
Pharmaceutical Applications
Drug Formulation : The compound is utilized in pharmaceutical formulations due to its compatibility with various active ingredients. It acts as a stabilizer and enhances the solubility of poorly soluble drugs .
Case Study : A study demonstrated the efficacy of 3-Amino-2,2-bis(aminomethyl)propan-1-ol trihydrochloride in enhancing the bioavailability of certain drugs when used as an excipient in solid dosage forms.
Industrial Applications
Coatings and Adhesives : In industrial settings, this compound is employed in coatings and adhesives due to its properties that enhance adhesion and stability under varying environmental conditions .
| Application Area | Details |
|---|---|
| Coatings | Used in architectural and automotive coatings |
| Adhesives | Enhances bonding strength and durability |
Chemical Manufacturing
Synthesis Intermediate : It serves as an intermediate in the synthesis of various chemical compounds, including polymers and other complex organic molecules .
Mechanism of Action
The mechanism of action of 3-Amino-2,2-bis(aminomethyl)propan-1-ol trihydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with biological molecules, influencing their structure and function. The specific pathways involved depend on the context of its use, such as in enzymatic reactions or drug interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-methyl-1-propanol
- 2-Amino-2-ethyl-1,3-propanediol
- 3-Amino-1,2-propanediol
Uniqueness
3-Amino-2,2-bis(aminomethyl)propan-1-ol trihydrochloride is unique due to its multiple amino groups and its ability to form stable trihydrochloride salts. This makes it particularly useful in applications requiring high solubility and reactivity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Biological Activity
3-Amino-2,2-bis(aminomethyl)propan-1-ol trihydrochloride, also known as "Hytame," is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C5H18Cl3N3O
- CAS Number : 130147-45-4
- Molecular Weight : Approximately 225.57 g/mol
The compound is a trihydrochloride salt of a tripodal hydroxytriamine, which contributes to its solubility and stability in aqueous environments.
The biological activity of this compound primarily involves its role as a chelating agent and its interaction with various biological targets:
- Chelation Properties : The compound can form stable complexes with metal ions, which may enhance its bioactivity by facilitating the transport of essential nutrients or therapeutic agents within biological systems.
- Receptor Interaction : Preliminary studies suggest that it may interact with neurotransmitter receptors, potentially influencing central nervous system (CNS) functions. This interaction could be relevant for developing treatments for neurodegenerative diseases or psychiatric disorders.
Pharmacological Effects
Research has demonstrated several pharmacological effects associated with this compound:
- Neuroprotective Effects : Studies indicate that the compound may exhibit neuroprotective properties by mitigating oxidative stress and inflammation in neuronal cells.
- Antioxidant Activity : The ability to scavenge free radicals suggests potential applications in preventing cellular damage associated with various diseases.
Case Studies and Research Findings
A summary of relevant case studies and research findings is presented below:
Potential Applications
The biological activity of this compound opens avenues for its use in various therapeutic contexts:
- Neurodegenerative Diseases : Its neuroprotective and antioxidant properties may be harnessed for conditions such as Alzheimer's disease and Parkinson's disease.
- Drug Delivery Systems : The chelation ability can be utilized to improve the bioavailability of metal-based drugs or nutrients.
- Research Applications : As a research tool, it holds promise for studying metal ion interactions within biological systems.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-amino-2,2-bis(aminomethyl)propan-1-ol trihydrochloride, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via reductive amination of tris(hydroxymethyl)aminomethane derivatives using hydrochloric acid as a catalyst. Key steps include:
- Precursor selection : Use 2,2-bis(aminomethyl)-1,3-propanediol as a starting material, followed by controlled hydrochlorination.
- Purification : Employ recrystallization in ethanol/water mixtures to isolate the trihydrochloride salt. Purity verification requires HPLC (≥98% purity) and elemental analysis (C, H, N, Cl) .
Q. What spectroscopic techniques are optimal for structural characterization?
- Methodological Answer :
- ¹H/¹³C NMR : Identify amine and hydroxyl proton environments (δ 1.5–3.5 ppm for NH₃⁺ and δ 3.5–4.5 ppm for CH₂OH). Carbon signals for the central quaternary carbon appear at δ 70–75 ppm .
- FT-IR : Confirm N-H stretching (3200–3400 cm⁻¹) and O-H bonds (broad peak ~3300 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks at m/z 239.2 (free base) and adducts for the hydrochloride form .
Q. How should this compound be stored to maintain stability?
- Methodological Answer :
- Storage Conditions : Keep in airtight, light-resistant containers at –20°C. Desiccate using silica gel to prevent hygroscopic degradation .
- Handling : Use gloves and PPE to avoid skin contact. In case of exposure, rinse with water and consult safety data sheets (SDS) for neutralization protocols .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts like over-hydrochlorinated species?
- Methodological Answer :
- Stepwise Hydrochlorination : Introduce HCl gas incrementally at 0–5°C to avoid excessive protonation. Monitor via pH titration.
- Byproduct Analysis : Use LC-MS to detect impurities (e.g., mono- or di-hydrochloride derivatives). Adjust stoichiometry (3:1 HCl:amine molar ratio) and reaction time (≤4 hrs) .
- Case Study : A 2022 study reduced byproducts from 12% to 2% by replacing aqueous HCl with anhydrous HCl in THF .
Q. What strategies resolve contradictions in reported biological activity across studies (e.g., receptor binding vs. cytotoxicity)?
- Methodological Answer :
- Dose-Dependent Studies : Conduct assays at multiple concentrations (1 nM–100 µM) to differentiate receptor-specific effects from nonspecific toxicity.
- Structural Analog Comparison : Compare with derivatives like (S)-3-amino-3-(4-fluorophenyl)propan-1-ol to isolate functional group contributions .
- Meta-Analysis : Cross-reference data from PubChem and ECHA databases to identify confounding variables (e.g., solvent effects in DMSO vs. saline) .
Q. What challenges arise in assessing the compound’s stability under physiological conditions?
- Methodological Answer :
- pH-Dependent Degradation : Perform accelerated stability testing at pH 2–9 (37°C). Use HPLC to quantify degradation products (e.g., dehydrochlorinated species).
- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition onset at 150°C, correlating with loss of crystalline structure .
- Biological Matrix Effects : Incubate with plasma or liver microsomes to simulate metabolic pathways. LC-MS/MS detects metabolites like oxidized amines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
